molecular formula C14H17N3OS B5649867 2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-benzimidazole

2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-benzimidazole

Cat. No. B5649867
M. Wt: 275.37 g/mol
InChI Key: XSXMBPOJUFFANC-UHFFFAOYSA-N
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Description

“2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-benzimidazole” is a compound that belongs to the class of organic compounds known as n-acylpiperidines . These are compounds containing an N-acyethanolamine moiety, which is characterized by an acyl group linked to the nitrogen atom of a piperidine .


Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors in the synthesis of position isomeric piperidones and their derivatives . The synthesis of piperidone derivatives involves various catalysts and these piperidones possess a wide range of bioactivities .


Molecular Structure Analysis

The molecular formula of this compound is C12H14F3N3O2S . It has an average mass of 321.319 Da and a monoisotopic mass of 321.075882012 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 478.6±30.0 °C at 760 mmHg, and a flash point of 243.3±24.6 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .

Scientific Research Applications

Pharmaceutical Research

The benzimidazole core of MLS000061555 is a common motif in pharmacologically active molecules. This compound has potential applications in the development of new therapeutic agents due to its structural similarity to known drugs. For instance, benzimidazoles are well-known for their antiparasitic properties, particularly in the treatment of helminth infections . Additionally, modifications of the benzimidazole ring can lead to compounds with diverse biological activities, including antiviral, anticancer, and anti-inflammatory effects .

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c18-13(17-8-4-1-5-9-17)10-19-14-15-11-6-2-3-7-12(11)16-14/h2-3,6-7H,1,4-5,8-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXMBPOJUFFANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

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